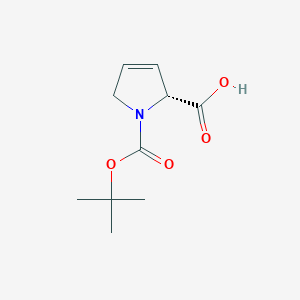
3-(3-Bromophenyl)propanamide
Descripción general
Descripción
“3-(3-Bromophenyl)propanamide” is a chemical compound. It is also known as Propanamide . The molecular formula of this compound is C9H10BrNO .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromophenyl)propanamide” consists of a propanamide backbone with a bromophenyl group attached to it . The exact structure could not be retrieved from the available resources.
Aplicaciones Científicas De Investigación
Chemical Synthesis
3-(3-Bromophenyl)propanamide is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules. Its bromine atom makes it a good candidate for various coupling reactions .
Pharmaceuticals
This compound can be used in the pharmaceutical industry. It can serve as an intermediate in the synthesis of various drugs. The presence of the amide group can contribute to the bioactivity of the resulting compounds.
Materials Science
In the field of materials science, 3-(3-Bromophenyl)propanamide can be used due to its unique properties. It can contribute to the development of new materials with improved characteristics.
Organic Synthesis
3-(3-Bromophenyl)propanamide is also used in organic synthesis. Its structure allows it to participate in a variety of reactions, leading to the formation of new organic compounds.
Research and Development
This compound is used in research and development . Scientists use it to study its properties and reactions, contributing to the advancement of knowledge in the field of chemistry .
Quality Control
3-(3-Bromophenyl)propanamide can be used in quality control processes .
Mecanismo De Acción
Target of Action
The primary targets of 3-(3-Bromophenyl)propanamide are currently unknown. This compound is a derivative of propionamide
Pharmacokinetics
Information about the pharmacokinetics of propionamide, a related compound, is also limited . Therefore, it is currently unclear how these properties might impact the bioavailability of 3-(3-Bromophenyl)propanamide.
Propiedades
IUPAC Name |
3-(3-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWHUYSZGQYNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)propanamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


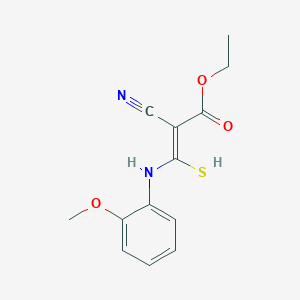
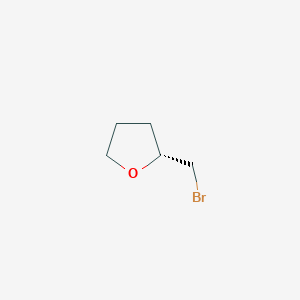
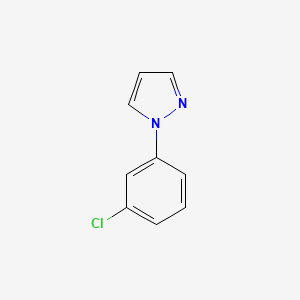

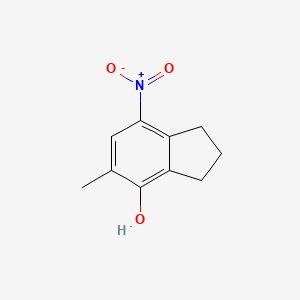


![3,5,7-Trichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3042344.png)
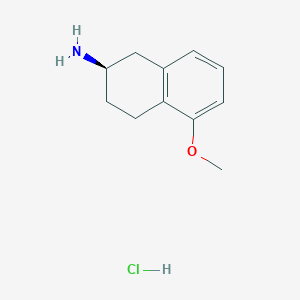
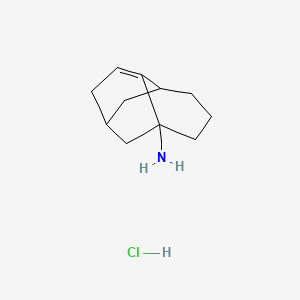
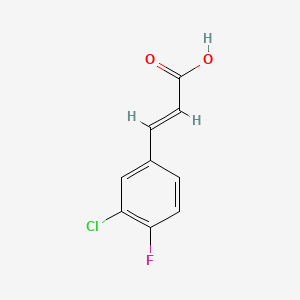
![4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline](/img/structure/B3042348.png)
